2-Chlorobenzaldehyde N-phenylthiosemicarbazone
Overview
Description
2-Chlorobenzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C14H12ClN3S.
Preparation Methods
The synthesis of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
2-Chlorobenzaldehyde N-phenylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Scientific Research Applications
2-Chlorobenzaldehyde N-phenylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde N-phenylthiosemicarbazone involves its interaction with biological molecules such as enzymes and DNA. It can form complexes with metal ions, which enhances its biological activity. The compound has been shown to inhibit enzymes like cathepsin B, which is involved in cancer cell proliferation. It also binds to DNA, interfering with its replication and transcription processes .
Comparison with Similar Compounds
2-Chlorobenzaldehyde N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives such as:
Benzaldehyde N-phenylthiosemicarbazone: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-Chlorobenzaldehyde N-methylthiosemicarbazone: Has a methyl group instead of a phenyl group, which can influence its solubility and interaction with biological targets.
4-Chlorobenzaldehyde N-phenylthiosemicarbazone: The chlorine substituent is in a different position, which can alter its chemical and biological properties.
Biological Activity
2-Chlorobenzaldehyde N-phenylthiosemicarbazone (C14H12ClN3S) is a thiosemicarbazone derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various biological activities, supported by data tables and case studies.
Synthesis
The compound is synthesized through the reaction of 2-chlorobenzaldehyde with N-phenylthiosemicarbazide in an ethanol solution under reflux conditions. The synthesis process typically involves:
-
Reagents :
- 2-Chlorobenzaldehyde
- N-Phenylthiosemicarbazide
- Ethanol (solvent)
-
Procedure :
- Mix the reagents in ethanol.
- Heat the mixture under reflux.
- Purify the resultant product through recrystallization.
The biological activity of this compound is attributed to its ability to interact with various biological molecules, including enzymes and DNA. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit cathepsin B, an enzyme involved in cancer cell proliferation, thereby exhibiting potential anticancer properties.
- DNA Interaction : The compound can bind to DNA, disrupting replication and transcription processes.
- Metal Ion Complexation : It forms complexes with metal ions, which enhances its biological activity.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against bacteria and fungi, suggesting its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, it was found to promote cell death in K562 leukemia cells through mitochondrial dysfunction and depletion of cellular thiols .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 | ~10 | Induction of apoptosis |
HepG2 | Not effective | Selective toxicity in leukemic cells |
Case Studies
- Study on K562 Cells : A series of thiosemicarbazones were evaluated for their ability to induce apoptosis. The results indicated that this compound exhibited a bell-shaped dose-response curve, highlighting its capacity to switch from apoptosis to necrosis at higher concentrations .
- Thiosemicarbazone Derivatives : Comparative studies with other thiosemicarbazone derivatives showed that variations in substituents significantly affect biological activity. For example, the presence of chlorine at the ortho position enhances reactivity compared to other derivatives lacking this substituent .
Properties
IUPAC Name |
1-[(E)-(2-chlorophenyl)methylideneamino]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3S/c15-13-9-5-4-6-11(13)10-16-18-14(19)17-12-7-2-1-3-8-12/h1-10H,(H2,17,18,19)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHZSGICBDFBBE-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20158-14-9, 1452841-52-9 | |
Record name | 2-Chlorobenzaldehyde N-phenylthiosemicarbazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020158149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC213880 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-[(2-chlorophenyl)methylideneamino]-1-phenylthiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXV9AKQ63G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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